![molecular formula C14H23NO10 B587520 N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate CAS No. 55717-57-2](/img/structure/B587520.png)
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate
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Overview
Description
“N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate” is a derivative of N-Acetylneuraminic acid . It is a monosaccharide and falls under the category of carbohydrates, nucleosides, and nucleotides . The molecular formula of this compound is C14H23NO10 and it has a molecular weight of 365.33 . This compound is required for the high-affinity interaction of sialoglycoconjugates with the sialic acid-specific lectin from the slug Limax flavus .
Molecular Structure Analysis
The IUPAC name of “N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate” is (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid . The InChI Key is NIEBVOWRRSQMQG-DZXXBYIOSA-N .Scientific Research Applications
Chemical Synthesis and Modification
The synthesis of derivatives like 9-O-acetyl- and 4,9-di-O-acetyl derivatives of N-acetyl-beta-D-neuraminic acid methyl glycoside has been studied, with these compounds being used as models in periodate oxidation studies. The presence of the 9-O-acetyl group was found to significantly hinder the oxidation reaction, providing insights into the chemical behavior of acetylated neuraminic acids under oxidative conditions (Haverkamp et al., 1975).
Enzyme Inhibition Studies
Derivatives of N-acetyl-2-O-methyl-beta-neuraminic acid 9-acetate have been developed as photoreactive, potent, competitive inhibitors of human lysosomal neuraminidase in cultured skin fibroblasts. These compounds, such as W5, have been used to explore the importance of the terminal hydroxyl group at C-9 in the recognition and binding of substrates by the enzyme, potentially offering a novel approach to studying enzyme-substrate interactions and designing enzyme inhibitors (Warner, 1987).
Analytical Chemistry and Detection
In the field of analytical chemistry, derivatives of N-acetyl-2-O-methyl-beta-neuraminic acid 9-acetate have been used to develop sensitive and specific assays. For instance, the synthesis of 2-alpha-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid provided a highly sensitive substrate for sialate-O-acetylesterase assays, allowing for the detection of enzymatic activity at picomolar levels. This has implications for the study of enzymes involved in sialic acid metabolism and could aid in the development of diagnostic tools (Reinhard et al., 1992).
Biotechnological Applications
The biotechnological production and applications of N-acetyl-d-neuraminic acid, a related compound, have been extensively studied due to its importance in the pharmaceutical industry, such as in the synthesis of anti-influenza drugs like zanamivir. Research into the efficient production of N-acetyl-d-neuraminic acid using coupled bacterial cells has shown promise for industrial-scale synthesis, providing a sustainable and efficient method for producing this valuable compound and its derivatives (Tao et al., 2010).
Mechanism of Action
Target of Action
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate, also known as (2S,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid, is a derivative of neuraminic acid . Neuraminic acid derivatives are known to interact with sialic acid-specific lectins , which are proteins that can bind to specific sugars and play a crucial role in biological recognition phenomena involving cells and proteins .
Mode of Action
The compound interacts with its targets through a high-affinity interaction . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
Neuraminic acid derivatives, including N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate, are found widely distributed in animal tissues and in bacteria, especially in glycoproteins and gangliosides . These compounds can affect various biochemical pathways, particularly those involving protein-carbohydrate interactions .
Result of Action
The molecular and cellular effects of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate’s action would depend on the specific biochemical pathways it affects. Given its interaction with sialic acid-specific lectins , it could potentially influence processes such as cell-cell communication, immune response, and pathogen recognition .
properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBVOWRRSQMQG-DZXXBYIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746948 |
Source
|
Record name | (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate | |
CAS RN |
55717-57-2 |
Source
|
Record name | (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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